2-(3-Methylphenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone
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Overview
Description
2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features a combination of phenoxy, nitrophenyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylphenol with an appropriate halogenated ethanone to form the phenoxy intermediate. This intermediate is then reacted with 4-(2-nitrophenylsulfonyl)piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The phenoxy and nitrophenyl groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and piperazino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of quinones or other oxidized products.
Scientific Research Applications
2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can interact with biological receptors or enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHOXY-4-METHYLPHENOXY)-N-(2-NITROPHENYL)ACETAMIDE
- N-(2-METHYL-4-NITROPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE
- 2-(2-METHOXY-4-METHYLPHENOXY)-N-(4-PHENOXYPHENYL)ACETAMIDE
Uniqueness
2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and nitrophenyl groups allows for diverse chemical reactivity, while the piperazino group provides potential for biological activity.
Properties
Molecular Formula |
C19H21N3O6S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O6S/c1-15-5-4-6-16(13-15)28-14-19(23)20-9-11-21(12-10-20)29(26,27)18-8-3-2-7-17(18)22(24)25/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
CWYRYFKYJSCEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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